molecular formula C16H13BrO5 B3666606 (4-Bromo-2-formylphenyl) 3,4-dimethoxybenzoate

(4-Bromo-2-formylphenyl) 3,4-dimethoxybenzoate

Cat. No.: B3666606
M. Wt: 365.17 g/mol
InChI Key: VVOSYOBUFMIHCH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(4-Bromo-2-formylphenyl) 3,4-dimethoxybenzoate is an organic compound that features a bromine atom, a formyl group, and a benzoate ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-Bromo-2-formylphenyl) 3,4-dimethoxybenzoate typically involves a multi-step process. One common method includes the bromination of 2-formylphenyl 3,4-dimethoxybenzoate, followed by esterification. The reaction conditions often require the use of solvents such as dichloromethane or toluene, and catalysts like palladium on carbon or copper iodide.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale bromination and esterification processes. These methods are optimized for yield and purity, often utilizing continuous flow reactors and automated systems to ensure consistent production.

Chemical Reactions Analysis

Types of Reactions

(4-Bromo-2-formylphenyl) 3,4-dimethoxybenzoate can undergo various chemical reactions, including:

    Oxidation: The formyl group can be oxidized to a carboxylic acid.

    Reduction: The bromine atom can be reduced to a hydrogen atom.

    Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.

    Substitution: Nucleophiles such as sodium methoxide or potassium cyanide in polar aprotic solvents.

Major Products

    Oxidation: 4-Bromo-2-carboxyphenyl 3,4-dimethoxybenzoate.

    Reduction: 2-Formylphenyl 3,4-dimethoxybenzoate.

    Substitution: Various substituted phenyl benzoates depending on the nucleophile used.

Scientific Research Applications

(4-Bromo-2-formylphenyl) 3,4-dimethoxybenzoate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (4-Bromo-2-formylphenyl) 3,4-dimethoxybenzoate involves its interaction with specific molecular targets. The bromine atom and formyl group can participate in various chemical reactions, influencing the compound’s reactivity and biological activity. The pathways involved may include enzyme inhibition or activation, receptor binding, and modulation of cellular processes.

Comparison with Similar Compounds

Similar Compounds

    4-Bromo-2-fluorobiphenyl: Shares the bromine atom and aromatic structure but differs in the presence of a fluorine atom instead of a formyl group.

    4-Bromo-2,5-dimethoxyphenethylamine: Contains a bromine atom and methoxy groups but has a different core structure.

    Dichloroaniline: Features chlorine atoms and an aniline ring, differing in the halogen and functional groups.

Uniqueness

(4-Bromo-2-formylphenyl) 3,4-dimethoxybenzoate is unique due to its combination of a bromine atom, formyl group, and benzoate ester. This unique structure imparts specific chemical reactivity and potential biological activity, making it a valuable compound for research and industrial applications.

Properties

IUPAC Name

(4-bromo-2-formylphenyl) 3,4-dimethoxybenzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13BrO5/c1-20-14-5-3-10(8-15(14)21-2)16(19)22-13-6-4-12(17)7-11(13)9-18/h3-9H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VVOSYOBUFMIHCH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C(=O)OC2=C(C=C(C=C2)Br)C=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13BrO5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

365.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(4-Bromo-2-formylphenyl) 3,4-dimethoxybenzoate
Reactant of Route 2
Reactant of Route 2
(4-Bromo-2-formylphenyl) 3,4-dimethoxybenzoate
Reactant of Route 3
Reactant of Route 3
(4-Bromo-2-formylphenyl) 3,4-dimethoxybenzoate
Reactant of Route 4
Reactant of Route 4
(4-Bromo-2-formylphenyl) 3,4-dimethoxybenzoate
Reactant of Route 5
Reactant of Route 5
(4-Bromo-2-formylphenyl) 3,4-dimethoxybenzoate
Reactant of Route 6
Reactant of Route 6
(4-Bromo-2-formylphenyl) 3,4-dimethoxybenzoate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.